molecular formula C12H3Br7O B1421798 2,2',3,3',4,5',6-Heptabromodiphenyl ether CAS No. 446255-22-7

2,2',3,3',4,5',6-Heptabromodiphenyl ether

Cat. No. B1421798
M. Wt: 722.5 g/mol
InChI Key: YATZWTXATDYQCK-UHFFFAOYSA-N
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Description

2,2’,3,3’,4,5’,6-Heptabromodiphenyl ether is a chemical compound with the molecular formula C12H3Br7O . It is a type of polybrominated diphenyl ether (PBDE), which are organobromine compounds used as flame retardants .


Molecular Structure Analysis

The molecular structure of 2,2’,3,3’,4,5’,6-Heptabromodiphenyl ether consists of two phenyl rings connected by an ether linkage, with seven bromine atoms attached to the phenyl rings . The average mass of the molecule is 722.480 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,2’,3,3’,4,5’,6-Heptabromodiphenyl ether include a predicted boiling point of 489.1±45.0 °C and a predicted density of 2.643±0.06 g/cm3 .

Scientific Research Applications

Environmental Impact and Toxicity Studies

  • Commercial Use and Environmental Presence : 2,2',3,3',4,5',6-Heptabromodiphenyl ether, as part of commercial octabromodiphenyl ether mixtures, was included in Annex A of the Stockholm Convention due to its environmental presence and potential impact. These mixtures, which contain various polybrominated diphenyl ethers (PBDEs), have been identified in environmental samples, although the specific presence of 2,2',3,3',4,5',6-heptabromodiphenyl ether in quantifiable amounts in technical products is debatable (Konstantinov et al., 2011).

  • Toxicological Properties : The binding characteristics of hydroxylated polybrominated diphenyl ethers (OH-PBDEs), including 2,2',3,3',4,5',6-heptabromodiphenyl ether, to thyroid transporters have been studied. These compounds can induce structural changes in thyroid transporters, suggesting their potential to disrupt endocrine balance and interfere with normal physiological activity (Wei et al., 2019).

Analytical Methods and Detection

  • Analytical Method Development : Research has focused on developing analytical methods for the determination of PBDEs in various materials. For instance, a method involving pressurized solvent extraction and gas chromatography for determining PBDEs, including 2,2',3,3',4,5',6-heptabromodiphenyl ether, in polymeric materials has been established (Bi̇ni̇ci̇ et al., 2013).

Photochemistry and Environmental Degradation

  • Photochemical Behavior : The photochemistry of PBDEs, including 2,2',3,3',4,5',6-heptabromodiphenyl ether, has been studied to understand their environmental fate. Research indicates that these compounds undergo rapid photohydrodebromination, leading to the formation of lower-brominated congeners and potentially affecting their environmental persistence and toxicity (Rayne et al., 2006).

Future Directions

The use and environmental release of PBDEs, including 2,2’,3,3’,4,5’,6-Heptabromodiphenyl ether, have raised concerns due to their persistence, bioaccumulation potential, and toxicity . Future research and regulations may focus on finding safer alternatives and reducing the environmental impact of these compounds .

properties

IUPAC Name

1,2,3,5-tetrabromo-4-(2,3,5-tribromophenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H3Br7O/c13-4-1-5(14)9(17)8(2-4)20-12-7(16)3-6(15)10(18)11(12)19/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YATZWTXATDYQCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1OC2=C(C(=C(C=C2Br)Br)Br)Br)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H3Br7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20879972
Record name BDE-175
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20879972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

722.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2',3,3',4,5',6-Heptabromodiphenyl ether

CAS RN

446255-22-7
Record name 2,2',3,3',4,5',6-Heptabromodiphenyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446255227
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BDE-175
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20879972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',3,3',4,5',6-HEPTABROMODIPHENYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y1L0E8Z9N1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
16
Citations
A Konstantinov, B Chittim, D Potter, J Klein, N Riddell… - Chemosphere, 2011 - Elsevier
Commercial octabromodiphenyl ether mixtures, containing hexabromodiphenyl ethers and heptabromodiphenyl ethers were listed in Annex A of the Stockholm Convention on May …
Number of citations: 4 www.sciencedirect.com
R Weber, A Watson, T Webster - Proceedings of the 5th …, 2010 - researchgate.net
In May 2009 certain congeners contained in commercial pentabromodiphenyl ether 1 (‘PentaBDE’) and octabromodiphenyl ethers2 (‘OctaBDE’) were added to Annex A of the …
Number of citations: 5 www.researchgate.net
J DiGangi, J Strakova, A Watson - … , IPEN, available at http://ipen. org …, 2011 - ipen-china.org
Polyurethane foam containing brominated flame retardants is recycled in some countries to make products such as foam padding for carpets (known as rebond). The Stockholm …
Number of citations: 20 ipen-china.org
D Ramos García - 2014 - diposit.ub.edu
This work presents a method for simultaneous extraction and analysis of brominated and organophosphorus flame retardants in atmospheric particulate matter (PM) phase in an urban …
Number of citations: 0 diposit.ub.edu
EFSA Panel on Contaminants in the Food Chain … - EFSA …, 2011 - Wiley Online Library
EFSA was asked by the European Commission to deliver a scientific opinion on polybrominated diphenyl ethers (PBDEs) in food. PBDEs are additive flame retardants which are …
Number of citations: 64 efsa.onlinelibrary.wiley.com
C Cantwell - 2021 - research.library.mun.ca
This thesis work focused on the determination of behavioral characteristics of polybrominated diphenyl ethers (PBDEs) in a soil setting. As emerging persistent organic pollutants (…
Number of citations: 3 research.library.mun.ca
JA Daul, MMKB Seng, MM Ikeda, MPSO Ombajo… - 2012 - informea.org
The objective of the Rotterdam Convention is to promote shared responsibility and cooperative efforts among Parties in the international trade of certain hazardous chemicals in order to …
Number of citations: 4 www.informea.org
L Dušek, J Hřebíček, M Kubásek, J Jarkovský… - … Systems. Frameworks of …, 2011 - Springer
This paper proposes conceptual model which can be used to facilitate the discovery, integration and analysis of environmental data in cancer-related risk studies. Persistent organic …
Number of citations: 3 link.springer.com
E Rorije, EMJ Verbruggen, A Hollander, TP Traas… - 2011 - rivm.openrepository.com
RIVM has screened the potential for long-term fate in the environment of a large number of substances. For this purpose a new methodology has been developed which indicates …
Number of citations: 24 rivm.openrepository.com
H Fiedler - Chlorinated paraffins, 2010 - Springer
Chlorinated paraffins (CPs) are a group of synthetic organic chemicals consisting of n-alkanes with varying degrees of chlorination, usually between 40 and 70% by weight. There are …
Number of citations: 154 link.springer.com

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